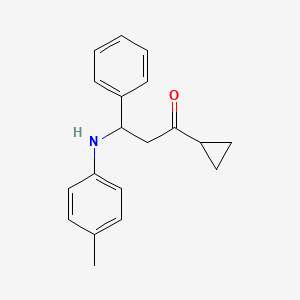![molecular formula C26H28N2OS B5246876 1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE](/img/structure/B5246876.png)
1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a diphenylethanone moiety, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative and the diphenylethanone moiety. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions to form the intermediate 4-{[4-(methylsulfanyl)phenyl]methyl}piperazine.
Coupling with Diphenylethanone: The intermediate is then reacted with 2,2-diphenylethanone in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the diphenylethanone moiety are likely involved in binding to these targets, while the methylsulfanyl group may modulate the compound’s activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-CL-2-METHYLSULFANYL-PHENYL)-(4-ME-PIPERAZIN-1-YL)-METHANONE: This compound has a similar structure but includes a chlorine atom, which
Propriétés
IUPAC Name |
1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS/c1-30-24-14-12-21(13-15-24)20-27-16-18-28(19-17-27)26(29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQZKVFVHWKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-5-(diethylamino)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5246809.png)
![3-chloro-N-cyclopentyl-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5246814.png)
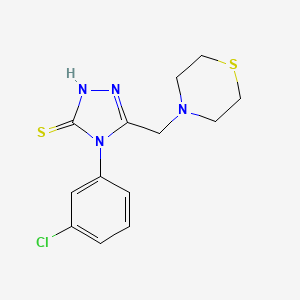
![1-{4-[4-(5-bromo-2-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5246827.png)

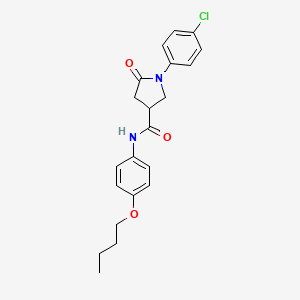
![2-cyclopropyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5246854.png)
![(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B5246858.png)
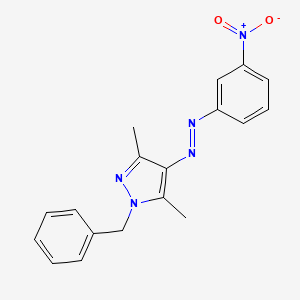
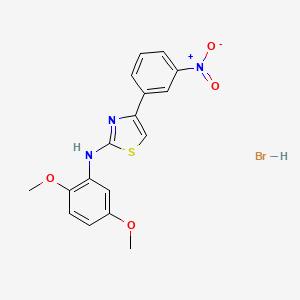
![3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5246885.png)
